molecular formula C3H5N5O B11770378 N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide

N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide

Cat. No.: B11770378
M. Wt: 127.11 g/mol
InChI Key: DUTSNWIVGOSIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide (CAS 328977-78-2) is a specialized nitrogen-rich heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery. This molecule features a 1,2,3-triazole core, an aromatic heterocycle known for its electron-rich nature and remarkable stability due to the presence of a consecutive N-N-N structure . The scaffold's stability and ability to engage in hydrogen bonding and π-π stacking interactions make it a valuable framework for constructing supramolecular systems and functional materials . In medicinal chemistry, the 1,2,3-triazole nucleus is a privileged pharmacophore. This compound can be utilized as a key precursor for the synthesis of more complex, biologically active molecules. Its structure aligns with derivatives that have demonstrated significant potential in various therapeutic areas, including as inhibitors for specific enzymes like tyrosinase , and in the development of agents with anti-microbial, anti-cancer, and anti-malarial properties . The presence of both amino and formamide functional groups on the triazole ring provides reactive handles for further chemical modification, enabling its integration into larger molecular architectures through convergent synthetic strategies . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions and refer to the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

N-(5-amino-2H-triazol-4-yl)formamide

InChI

InChI=1S/C3H5N5O/c4-2-3(5-1-9)7-8-6-2/h1H,(H4,4,5,6,7,8,9)

InChI Key

DUTSNWIVGOSIBW-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC1=NNN=C1N

Origin of Product

United States

Synthetic Methodologies for N 5 Amino 2h 1,2,3 Triazol 4 Yl Formamide and Derivatives

Classical Approaches to 1,2,3-Triazole Formation Relevant to the Compound

Traditional methods for the synthesis of the 1,2,3-triazole core, which is central to N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide, primarily involve cycloaddition and condensation reactions. These well-established protocols provide a solid foundation for the creation of this class of compounds.

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The azide-alkyne Huisgen cycloaddition is a cornerstone in the synthesis of 1,2,3-triazoles. nih.gov This [3+2] cycloaddition reaction involves the coupling of an azide with a terminal alkyne to form the triazole ring. mdpi.com For the synthesis of precursors to this compound, a key strategy involves the reaction of an azide with an activated alkyne or an alkyne equivalent, such as a nitrile.

A particularly relevant approach is the dipolar [3+2]-cycloaddition reaction between azides and monosubstituted acetonitriles, which directly yields 5-amino substituted 1,2,3-triazoles. nih.gov This method is advantageous as it circumvents the need for a separate amination step. The general reaction scheme for this approach is outlined below:

Reactant 1Reactant 2Product
Organic Azide (R-N₃)α-Cyano Amide5-Amino-1,2,3-triazole-4-carboxamide
Organic Azide (R-N₃)Ethyl-2-cyanoacetateEthyl 5-Amino-1,2,3-triazole-4-carboxylate

Rapid structure-activity relationship (SAR) exploration is facilitated by the expedient synthesis of analogues through the cyclization of an azide with an α-cyano amide. wikipedia.org Alternatively, the reaction of an azide with ethyl-2-cyanoacetate provides the corresponding ethyl ester, which can be subsequently converted to the desired amide. wikipedia.org

The Dimroth rearrangement is a notable reaction in 1,2,3-triazole chemistry, where endocyclic and exocyclic nitrogen atoms can exchange positions under certain conditions, typically with heating. nih.govmdpi.com This rearrangement is a consideration in the synthesis and stability of 5-amino-1,2,3-triazoles. nih.gov

Condensation and Cyclization Protocols

Condensation and subsequent cyclization reactions provide an alternative route to the 1,2,3-triazole ring system. These methods often involve the reaction of hydrazine or its derivatives with 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of hydrazine with a dicarbonyl compound can lead to the formation of a dihydropyridazine, which can then be oxidized to the corresponding pyridazine. While not a direct route to 1,2,3-triazoles, these condensation strategies are fundamental in heterocyclic chemistry and can be adapted for the synthesis of related nitrogen-containing heterocycles.

More specifically, for the synthesis of 1,2,4-triazoles, which share some synthetic precursors with 1,2,3-triazoles, the reaction of aminoguanidine with carboxylic acids is a common method. nih.gov This process involves the initial formation of a guanylhydrazide, which then cyclizes upon heating. nih.gov While this method directly produces the 1,2,4-triazole isomer, the principles of condensation and cyclization are applicable to the broader field of triazole synthesis.

Contemporary Synthetic Strategies and Reaction Conditions

Modern synthetic chemistry has introduced a range of techniques that enhance the efficiency, yield, and environmental friendliness of triazole synthesis. These include microwave-assisted synthesis, the use of catalysts, and the development of multicomponent reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of triazole derivatives. researchgate.net This technique is particularly beneficial for the synthesis of 1,2,4-triazole derivatives from the reaction of hydrazides with other reagents, where conventional heating methods may require several hours.

In the context of 1,2,4-triazoles, microwave irradiation has been successfully employed for the synthesis of various derivatives, demonstrating the potential for this technology to be applied to the synthesis of this compound and its analogues. The table below summarizes the comparison between conventional and microwave-assisted synthesis for a related 1,2,4-triazole system.

Reaction StepConventional Method (Time)Microwave-Assisted Method (Time)
Hydrazide Formation4-6 hours5-10 minutes
Cyclization to Triazole8-12 hours15-30 minutes

Catalyst-Mediated Transformations (e.g., Copper-Catalyzed Processes)

The use of catalysts, particularly copper, has revolutionized the synthesis of 1,2,3-triazoles via the azide-alkyne cycloaddition, a reaction often referred to as "click chemistry". tandfonline.com Copper(I) catalysts significantly accelerate the reaction and control the regioselectivity, typically favoring the formation of the 1,4-disubstituted isomer. tandfonline.com

For the synthesis of more complex triazoles, such as 5-aryl-1,4-disubstituted 1,2,3-triazoles, copper-catalyzed three-component reactions have been developed. mdpi.com These reactions involve an organic azide, a terminal alkyne, and an arylboronic acid, and can be performed under mild conditions. mdpi.com While not directly applicable to the synthesis of the 5-amino-4-formamido substitution pattern, these methods highlight the versatility of copper catalysis in triazole synthesis.

The general scheme for a copper-catalyzed three-component reaction is as follows:

Reactant 1Reactant 2Reactant 3CatalystProduct
Organic AzideTerminal AlkyneArylboronic AcidCuCl/O₂/Chloramine-T5-Aryl-1,4-disubstituted 1,2,3-triazole

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov MCRs are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate molecular diversity. nih.gov

The synthesis of substituted 1,2,3-triazoles has been achieved through multicomponent reactions. For example, a one-pot, three-component reaction using copper(I) acetylide, an azide, and allyl iodide has been developed for the synthesis of 5-allyl-1,2,3-triazoles. Another example is the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from primary amines, 1,3-dicarbonyl compounds, and tosyl azide.

While specific multicomponent reactions for the direct synthesis of this compound are not extensively documented, the principles of MCRs are highly applicable to the development of novel and efficient synthetic routes to this compound and its derivatives. The adaptability of MCRs allows for the combination of various starting materials to target specific substitution patterns on the triazole ring.

Precursor Synthesis and Intermediate Chemistry for Formamide (B127407) Installation

The journey towards this compound necessitates the careful construction of a substituted aminotriazole precursor. A key strategy involves the synthesis of a cyano- and carboxamide-functionalized 1,2,3-triazole, which then undergoes rearrangement to install the crucial amino group at the 5-position.

Formylation Reactions on Aminotriazole Scaffolds

The final step in the synthesis of this compound is the formylation of the amino group on the triazole ring. Various methods are available for the N-formylation of amines, with the choice of reagent and conditions often depending on the substrate's reactivity and the presence of other functional groups. nih.gov

A widely used and effective method for the formylation of primary amines is the use of acetic formic anhydride (AFA). nih.gov This reagent can be generated in situ by reacting formic acid with acetic anhydride. nih.govjetir.org The in situ generation is often preferred for its convenience and the reactive nature of the mixed anhydride. The formylation reaction typically proceeds rapidly, even at low temperatures, and affords high yields of the corresponding formamides. nih.gov This method has been successfully applied to a wide range of amines, including simple alkyl, aromatic, and sterically hindered amines. nih.gov

The formylation of the 5-amino-1,2,3-triazole scaffold is expected to proceed readily under these conditions due to the nucleophilic nature of the exocyclic amino group. The reaction involves the nucleophilic attack of the amino group on the formyl carbon of the acetic formic anhydride, followed by the elimination of acetic acid to yield the stable N-formyl derivative.

Table 2: General Conditions for N-Formylation using Acetic Formic Anhydride

Formylating AgentSubstrateGeneral ConditionsProductTypical Yields (%)Reference
Acetic Formic Anhydride (in situ)Primary AminesFormic acid, Acetic anhydride, -20 °C to room temperatureN-Formylamines97-100 nih.gov

While the direct formylation of 4-cyano-5-amino-1,2,3-triazole to yield a precursor to the target molecule is a logical synthetic step, it is also conceivable that the formylation could be performed on a related derivative, such as 5-amino-1,2,3-triazole-4-carboxamide, which can be synthesized via cyclization of an azide with an α-cyano amide. nih.gov Subsequent chemical transformations would then be required to arrive at the final product.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nitrogen atoms within a molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide is expected to display distinct signals corresponding to the protons of the formyl (CHO), amino (NH₂), formamide (B127407) (NH), and triazole (NH) groups. The chemical shifts of these protons are influenced by their local electronic environment, including shielding and deshielding effects from adjacent atoms and functional groups.

The formyl proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 8.0-8.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons of the primary amino group (NH₂) are expected to produce a broad singlet, the chemical shift of which can vary but is generally expected in the range of δ 5.0-7.0 ppm. The formamide proton (NH-CHO) would likely appear as a singlet or a doublet (if coupled to the formyl proton) in the downfield region, around δ 8.0-10.0 ppm, due to the electron-withdrawing nature of the carbonyl and triazole moieties. The proton on the triazole ring nitrogen (triazole-NH) is also expected to be a broad singlet, with a chemical shift that can be highly variable and dependent on solvent and concentration, but could be expected in the range of δ 11.0-14.0 ppm.

Expected ¹H NMR Chemical Shifts

Functional Group Expected Chemical Shift (δ, ppm) Multiplicity
Formyl (CHO) 8.0 - 8.5 Singlet
Amino (NH₂) 5.0 - 7.0 Broad Singlet
Formamide (NH) 8.0 - 10.0 Singlet / Doublet

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected. The carbonyl carbon (C=O) of the formamide group is anticipated to resonate significantly downfield, typically in the range of δ 160-165 ppm. The two carbon atoms of the triazole ring (C4 and C5) are expected to have chemical shifts in the aromatic region. The carbon atom bearing the amino group (C5) would likely appear around δ 145-155 ppm, while the carbon attached to the formamide nitrogen (C4) would be in a similar region, potentially around δ 135-145 ppm. The precise shifts are influenced by the electronic effects of the nitrogen atoms and the substituents.

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 160 - 165
Triazole C5-NH₂ 145 - 155

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR Studies

Nitrogen NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the triazole ring and the amino and formamide substituents. Due to the quadrupolar nature of the ¹⁴N nucleus, its signals are often broad, making ¹⁵N NMR, with its spin-½ nucleus, the preferred method for high-resolution studies, despite its lower natural abundance. uzh.ch

For this compound, five distinct nitrogen signals are expected. The nitrogen of the amino group (NH₂) would likely appear at the highest field (most shielded), while the three distinct nitrogen atoms of the 1,2,3-triazole ring would have characteristic shifts. The formamide nitrogen would also have a unique chemical shift. For the closely related compound, 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole, ¹⁵N NMR studies have been performed, and its data can provide a reference for the expected shifts of the shared 5-amino-1,2,3-triazole core. scispace.com In that analogue, the amino nitrogen signal appears around -300 ppm, while the triazole nitrogens exhibit shifts between -10 ppm and -130 ppm relative to nitromethane. A similar pattern would be expected for the title compound.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound is expected to be rich with characteristic absorption bands.

N-H Stretching: Multiple bands are expected in the 3100-3500 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the primary amino (NH₂) group, as well as the stretching of the formamide (N-H) and triazole (N-H) groups.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the formamide moiety is expected between 1650-1700 cm⁻¹. This is often referred to as the "Amide I" band.

N-H Bending: The bending vibration of the NH₂ group is anticipated around 1600-1650 cm⁻¹. The "Amide II" band, arising from N-H bending and C-N stretching of the formamide, typically appears around 1550-1600 cm⁻¹.

C-N Stretching: Stretching vibrations for the various C-N bonds are expected in the 1200-1400 cm⁻¹ region.

Ring Vibrations: The triazole ring will exhibit characteristic stretching and bending vibrations within the fingerprint region (below 1500 cm⁻¹).

Expected IR Absorption Bands

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching (NH₂, NH) 3100 - 3500 Medium-Strong
C=O Stretching (Amide I) 1650 - 1700 Strong
N-H Bending (Amine/Amide II) 1550 - 1650 Medium-Strong

Raman Spectroscopic Profiling

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The Raman spectrum is expected to clearly show vibrations of the triazole ring. Symmetrical, non-polar bonds often produce strong Raman signals. Therefore, the N=N and C=C stretching vibrations within the heterocyclic ring are expected to be prominent. The C=O stretching vibration of the formamide group should also be visible, though potentially weaker than in the IR spectrum. Analysis of the closely related 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole shows characteristic Raman signals for the triazole ring vibrations. A similar profile would be anticipated for the title compound, providing valuable data for confirming the integrity of the heterocyclic core.

Mass Spectrometry

Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. Both electron ionization (EI) and electrospray ionization (ESI) techniques provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

While specific EI-MS data for this compound is not extensively published, the fragmentation pattern of analogous heterocyclic compounds can be predicted. Upon electron impact, the molecular ion (M•+) is expected to be observed at m/z 127, corresponding to its molecular weight (C₃H₅N₅O). The fragmentation of related nitro-heterocyclic amides often involves initial cleavages of the exocyclic amide group or fragmentation of the heterocyclic ring itself nih.gov. Key fragmentation pathways for aminotriazoles would likely involve the characteristic loss of nitrogen (N₂) and cleavage of the formamide group, leading to significant fragment ions.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is instrumental for the precise determination of the molecular formula of polar compounds like this compound. This technique provides highly accurate mass measurements, allowing for unambiguous confirmation of the elemental composition. For this compound, the protonated molecule [M+H]⁺ would be expected. ESI-HRMS is frequently used to confirm the successful synthesis of complex triazole derivatives by matching the calculated mass with the experimentally observed mass to a high degree of precision mdpi.comnih.govmdpi.com. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can reveal characteristic fragmentation patterns, such as the loss of a nitrogen molecule, which is a common rearrangement observed for 1,2,3-triazoles under ESI-MS/MS conditions nih.gov.

Ionization ModeExpected IonCalculated m/zPurpose
ESI Positive[C₃H₅N₅O + H]⁺128.0567Accurate Mass Confirmation
ESI Positive[C₃H₅N₅O + Na]⁺150.0386Adduct Identification

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related aminotriazole and formamide structures allows for a detailed prediction of its molecular geometry and intermolecular interactions researchgate.netmdpi.commdpi.compreprints.org.

The structure would feature a planar 1,2,3-triazole ring. The exocyclic formamide group is also expected to be planar, though there may be a slight dihedral angle between the plane of the amide and the plane of the triazole ring nih.gov. In the crystal lattice, the molecule is expected to form an extensive network of intermolecular hydrogen bonds. The amino group (-NH₂) and the formamide N-H group can act as hydrogen bond donors, while the triazole ring nitrogen atoms and the formamide carbonyl oxygen serve as acceptors. These interactions are crucial in stabilizing the crystal packing mdpi.comnih.gov.

Based on crystallographic data from analogous structures, a table of expected bond lengths can be compiled.

BondExpected Length (Å)Hybridization
C4-C5 (triazole)~1.40sp²-sp²
N1-N2 (triazole)~1.35sp²-sp²
N2-N3 (triazole)~1.32sp²-sp²
C5-N(amino)~1.36sp²-sp²
C4-N(formamide)~1.41sp²-sp²
C=O (formamide)~1.23sp²
N-C (formamide)~1.33sp²

Tautomeric Equilibria and Prototropic Dynamics

This compound is subject to annular prototropic tautomerism, a common phenomenon in N-unsubstituted triazole rings nih.gov. The position of the proton on the triazole ring can shift between the different nitrogen atoms, leading to an equilibrium between multiple tautomeric forms. For a 4,5-disubstituted 1,2,3-triazole, three primary tautomers are possible: the 1H, 2H, and 3H forms.

The relative stability and population of these tautomers are influenced by factors such as the electronic nature of the substituents, the solvent, and solid-state packing effects. In many 5-amino-1,2,4-triazole derivatives, the 1H-tautomer is often found to be the predominant form in solution and the solid state, as determined by NMR spectroscopy and X-ray crystallography nih.govcurtin.edu.au. The presence of tautomeric equilibria can be confirmed by NMR spectroscopy, where exchange broadening or time-averaged signals for the triazole ring carbons and protons may be observed nih.gov.

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is largely defined by the planarity of its constituent rings and functional groups, as well as the rotational freedom around the single bonds connecting them. Computational methods, such as Density Functional Theory (DFT), are often employed to explore the conformational landscape of such molecules nih.govresearchgate.net.

Electronic Structure and Mechanistic Studies

Quantum Chemical Calculations of Electronic Properties

Specific quantum chemical calculations for N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide are not available in published literature.

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap for this compound have not been reported.

A detailed analysis of the electron density distribution and atomic charges for this compound is not documented in scientific papers.

Theoretical Investigations of Reaction Mechanisms for Triazolylformamide Synthesis and Transformations

There are no available theoretical studies that specifically model the reaction mechanisms for the synthesis or subsequent transformations of this compound.

Regioselectivity and Stereochemical Control in Reactions

Discussions and findings regarding the regioselectivity and stereochemical control in reactions involving this compound are absent from current scientific literature.

Chemical Reactivity and Derivatization of N 5 Amino 2h 1,2,3 Triazol 4 Yl Formamide

Reactions at the Formamide (B127407) Moiety

The formamide group (-NHCHO) attached to the C4 position of the triazole ring is susceptible to several transformations, including hydrolysis, reduction, and dehydration.

Hydrolysis: Under acidic or basic conditions, the formamide group can be hydrolyzed to yield 5-amino-2H-1,2,3-triazol-4-amine. This reaction proceeds through nucleophilic acyl substitution, where water or a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the cleavage of the amide bond.

Reduction: The formyl group can be reduced to a methyl group to furnish N-methyl-2H-1,2,3-triazole-4,5-diamine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). This transformation converts the amide into an amine.

Dehydration to Isonitrile: A significant reaction of N-substituted formamides is dehydration to form the corresponding isonitrile (isocyanide). This can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) being a common method. nih.govresearchgate.net The resulting 5-amino-4-isocyano-2H-1,2,3-triazole is a highly reactive intermediate that can be used in multicomponent reactions. Other reagents like triphenylphosphine/iodine can also facilitate this transformation under mild conditions. organic-chemistry.org

ReactionReagentsProduct
HydrolysisH₃O⁺ or OH⁻5-amino-2H-1,2,3-triazol-4-amine
ReductionLiAlH₄N-methyl-2H-1,2,3-triazole-4,5-diamine
DehydrationPOCl₃, Et₃N5-amino-4-isocyano-2H-1,2,3-triazole

Reactions at the Amino Group

The exocyclic amino group at the C5 position is a key site for derivatization, enabling the introduction of various substituents.

Acylation and Sulfonylation: The amino group can readily react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for the N-arylation of 5-amino-1,2,3-triazoles. nih.gov This allows for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives by reacting the amino group with aryl or heteroaryl halides.

Schiff Base Formation: The amino group can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the formation of a C=N double bond. Schiff bases derived from aminotriazoles are versatile intermediates for the synthesis of more complex heterocyclic systems and have been synthesized using both conventional heating and sonochemical methods. nih.govmwjscience.com

Diazotization: While the diazotization of 5-aminotriazoles can be complex, analogous reactions with other 5-aminoazoles, such as 5-aminopyrazoles and 5-aminoimidazoles, are known to yield diazonium salts. These intermediates can then undergo intramolecular cyclization to form fused triazinone systems. conicet.gov.ar By analogy, diazotization of N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide could potentially lead to the formation of a diazonium species, which could be used for further synthetic transformations.

ReactionReagentsProduct Type
AcylationRCOCl, BaseN-(4-formamido-2H-1,2,3-triazol-5-yl)amide
N-ArylationAr-X, Pd-catalyst, BaseN-aryl-N'-(4-formamido-2H-1,2,3-triazol-5-yl)amine
Schiff Base FormationR'CHO, Acid catalystN-((E)-R'-ylidene)-4-formamido-2H-1,2,3-triazol-5-amine
DiazotizationNaNO₂, AcidIntermediate diazonium salt

Ring Transformations and Rearrangement Reactions

The 1,2,3-triazole ring, particularly when substituted with an amino group at the C5 position, can undergo ring-opening and transformation reactions under certain conditions.

Denitrogenative Transformation to Imidazoles: A notable transformation of 5-amino-1,2,3-triazoles is their acid-mediated denitrogenative conversion into imidazole (B134444) derivatives. nih.govmdpi.com This reaction proceeds through the loss of a molecule of nitrogen (N₂) from the triazole ring, leading to the formation of a carbene intermediate, which then rearranges and cyclizes to form the more stable imidazole ring. This provides a synthetic route from the 1,2,3-triazole core to a different five-membered heterocyclic system.

Synthesis of Fused Heterocyclic Systems Incorporating the Triazole Unit

This compound is a valuable precursor for the synthesis of fused heterocyclic systems where the triazole ring is annulated to another heterocyclic ring. This is typically achieved by first converting the formamide and amino groups into functionalities that can participate in cyclization reactions.

Triazolo-annulated Pyrimidines: The synthesis of nih.govresearchgate.netrsc.orgtriazolo[4,5-d]pyrimidines can be achieved from precursors derived from 4,5-diamino-1,2,3-triazoles. nih.gov By hydrolyzing the formamide group of the title compound to an amine, the resulting 4,5-diaminotriazole can react with various one-carbon or three-carbon synthons to construct the fused pyrimidine (B1678525) ring. For example, condensation with 1,3-dicarbonyl compounds or their equivalents is a common strategy for forming the pyrimidine ring. nih.gov

Triazolo-annulated Pyridines: The synthesis of triazolo[1,5-a]pyridines often involves the cyclization of N-(pyridin-2-yl) derivatives. organic-chemistry.org While not a direct cyclization of the title compound, it can be envisioned as a building block. For instance, derivatization of the amino group to introduce a pyridine (B92270) moiety with a suitable ortho-substituent could facilitate an intramolecular cyclization to form a triazolopyridine system.

Triazolo-annulated Thiadiazoles: Fused triazolothiadiazoles are commonly synthesized from 4-amino-5-mercapto-1,2,4-triazoles. nih.gov However, the 1,2,3-triazole core can also be incorporated into such fused systems. By converting the formamide and amino groups of the title compound into appropriate functionalities, such as a thiol or a hydrazinyl group, subsequent cyclization with reagents like carbon disulfide, cyanogen (B1215507) bromide, or α-haloketones can lead to the formation of a fused thiadiazole ring.

Fused SystemGeneral PrecursorCommon Cyclization Partner
Triazolo[4,5-d]pyrimidine4,5-Diamino-1,2,3-triazole1,3-Dicarbonyl compounds, Formic acid
TriazolopyridineN-(2-halopyridin-3-yl)-1,2,3-triazoleIntramolecular cyclization
Triazolothiadiazole4-Amino-5-mercapto-1,2,3-triazoleCarbon disulfide, α-Haloketones

An article focusing solely on the chemical compound “this compound” in the specified areas of advanced materials science cannot be generated at this time. Extensive searches for this specific compound within the scientific literature pertaining to energetic materials, organic light-emitting diodes (OLEDs), and corrosion inhibition did not yield dedicated research articles or detailed experimental data.

While the broader class of triazole derivatives is the subject of extensive research in these fields, information directly addressing the thermochemical properties, sensitivity characterization, photophysical performance, or corrosion inhibition mechanisms of this compound is not available in the public domain. This suggests that this particular compound may not have been extensively investigated for these applications, or it may primarily serve as a synthetic intermediate for other functional molecules.

Therefore, in strict adherence to the request to focus solely on "this compound," it is not possible to provide a scientifically accurate and detailed article on its applications in advanced materials science as outlined. Information on related triazole derivatives cannot be substituted without violating the core instruction to exclusively discuss the specified compound.

Applications in Advanced Materials Science Non Biological/non Medicinal Focus

Corrosion Inhibition Applications of Triazole Scaffolds

Electrochemical Characterization of Inhibitory Efficiency

There is no available data from electrochemical studies such as potentiodynamic polarization or electrochemical impedance spectroscopy (EIS) to characterize the inhibitory efficiency of N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide on any metal surface.

Adsorption Mechanism Studies on Metal Surfaces

There are no published studies investigating the adsorption mechanism of this compound on metal surfaces. As a result, information regarding the mode of adsorption (physisorption, chemisorption), adherence to adsorption isotherms (e.g., Langmuir, Freundlich, Temkin), and thermodynamic parameters of adsorption is not available.

Future Directions and Emerging Research Frontiers

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including 1,2,3-triazoles. nih.govrsc.org Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide and its derivatives. Key areas of exploration are expected to include the use of greener solvents, alternative energy sources, and novel catalytic systems.

The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of 1,2,3-triazole synthesis. nih.govresearchgate.net Green innovations in this area involve replacing traditional organic solvents with more sustainable alternatives. Water, with its obvious environmental benefits, has been successfully employed as a solvent for CuAAC reactions. consensus.appresearchgate.net Glycerol, a biodegradable and non-toxic solvent, also shows promise for the synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.app The development of catalytic systems that are both efficient and recyclable is another critical aspect. Copper nanoparticles have emerged as effective catalysts in green solvents for 1,2,3-triazole synthesis. consensus.app Furthermore, the use of zinc-based heterogeneous catalysts presents a copper-free, eco-friendly alternative for the regioselective synthesis of these compounds in water. rsc.org

The application of non-conventional energy sources such as microwave irradiation and ultrasound is another promising avenue for greening the synthesis of 1,2,3-triazole derivatives. nih.gov These methods can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

A comparative overview of traditional versus potential green synthesis approaches is presented in Table 1.

ParameterTraditional SynthesisPotential Green Synthesis Approaches
Solvents Often involves hazardous organic solvents.Utilization of water, glycerol, and deep eutectic solvents. consensus.app
Catalysts Homogeneous catalysts that can be difficult to recover.Recyclable copper nanoparticles and heterogeneous zinc-based catalysts. consensus.apprsc.org
Energy Source Conventional heating.Microwave irradiation and ultrasound. nih.gov
Byproducts May generate significant chemical waste.Aims for higher atom economy and reduced waste generation.

Exploration of Non-Covalent Interactions in Supramolecular Assembly and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering offer powerful tools for fine-tuning the solid-state properties of pharmaceutical compounds. nih.gov For this compound, a molecule rich in hydrogen bond donors and acceptors, the systematic study of its non-covalent interactions could lead to the development of novel crystalline forms with enhanced physicochemical properties.

The 1,2,3-triazole ring itself is known to participate in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. acs.orgfrontiersin.org The amino and formamide (B127407) substituents on the this compound scaffold provide additional sites for robust hydrogen bonding. Crystal engineering strategies could be employed to design and synthesize cocrystals, where the target molecule is co-crystallized with a pharmaceutically acceptable coformer. ul.ie This approach can be used to modify properties such as solubility, stability, and bioavailability.

The formation of supramolecular synthons, which are robust and recurring hydrogen bond patterns, is a key concept in crystal engineering. nih.gov For azole-containing compounds, azolium-azole supramolecular heterosynthons have been studied to understand the hierarchy of these interactions. nih.govmdpi.com Future research on this compound could involve a detailed investigation of its hydrogen bonding patterns and the rational design of cocrystals based on an understanding of its preferred supramolecular synthons. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular interactions in crystal structures, providing insights into the dominant non-covalent forces at play.

Advanced Computational Modeling for Rational Design and Property Prediction

In recent years, advanced computational modeling has become an indispensable tool in drug discovery and materials science. nih.gov For this compound, computational approaches can be leveraged for the rational design of new derivatives with tailored properties and for predicting their biological activities and physicochemical characteristics.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. nih.gov This method can be employed to screen virtual libraries of this compound derivatives against various biological targets, helping to identify promising candidates for further experimental investigation. nih.gov For instance, molecular docking studies have been used to explore the potential of 1,2,3-triazole derivatives as inhibitors of enzymes like acetylcholinesterase and α-glucosidase. mdpi.comelsevierpure.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can provide valuable insights into the geometric and electronic properties of this compound, including its molecular electrostatic potential (MEP), which can help in understanding its reactive behavior. dntb.gov.ua Furthermore, DFT can be used to calculate various chemical reactivity descriptors, such as global hardness, softness, electronegativity, and electrophilicity, which can aid in predicting the molecule's stability and reactivity. nih.gov

The integration of these computational methods can facilitate a more efficient and targeted approach to the development of new therapeutic agents based on the this compound scaffold.

Computational MethodApplication in Research of this compound
Molecular Docking Prediction of binding modes and affinities to biological targets; virtual screening of derivative libraries. nih.govnih.gov
Density Functional Theory (DFT) Investigation of electronic structure, molecular electrostatic potential, and chemical reactivity descriptors. mdpi.comdntb.gov.uanih.gov
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions in the solid state.

Q & A

Basic: What are the recommended synthetic routes for N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols starting from commercially available triazole precursors. For example, derivatives of 5-amino-1,2,3-triazole can undergo formylation via formamide or formic acid under controlled acidic or basic conditions . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst selection). For instance, using anhydrous DMF as a solvent and triethylamine as a base enhances formamide coupling efficiency . Kinetic studies via TLC or HPLC are critical to track intermediates and minimize side products like over-formylated species.

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Answer:
A combination of <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy is essential. The amino group (NH2) in the triazole ring shows characteristic IR stretches at 3300–3500 cm<sup>-1</sup>, while the formamide carbonyl (C=O) appears near 1660–1680 cm<sup>-1</sup> . In NMR, the formamide proton resonates at δ 8.1–8.3 ppm, and the triazole protons appear as singlet(s) in the δ 7.5–8.0 ppm range . Advanced characterization may include <sup>15</sup>N NMR to resolve tautomeric ambiguities in the triazole ring .

Advanced: How can crystallographic data for this compound be refined to resolve discrepancies in hydrogen-bonding networks?

Answer:
Use SHELXL for refinement, leveraging its robust handling of hydrogen bonding and disorder. Key steps:

  • Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms.
  • Apply restraints to NH2 and formamide groups to stabilize geometry during refinement.
  • Validate hydrogen-bonding networks using PLATON or Mercury for topology analysis. If contradictions arise (e.g., conflicting H-bond donor/acceptor assignments), cross-validate with spectroscopic data (e.g., IR NH stretches) and DFT-calculated electrostatic potentials .

Advanced: How can computational methods predict the energetic properties of this compound derivatives?

Answer:
CBS-4M and Gaussian -based methods are effective for calculating enthalpy of formation (ΔHf). For detonation parameters (velocity, pressure), use EXPLO5 or Cheetah with the Becker-Kistiakowsky-Wilson (BKW) equation of state. Ensure input geometries are optimized at the B3LYP/6-31G(d) level. Sensitivity analysis (impact, friction) should follow BAM standards , correlating computational results with experimental DSC/TGA data .

Basic: What are the common challenges in purifying this compound, and how are they addressed?

Answer:
The compound’s polar nature and solubility in protic solvents (e.g., water, methanol) complicate crystallization. Strategies:

  • Use mixed solvents (e.g., ethanol/water) for gradual recrystallization.
  • Employ column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 6:4).
  • Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Advanced: How do tautomeric equilibria in the triazole ring affect the biological activity of this compound?

Answer:
The 1,2,3-triazole ring exhibits prototropic tautomerism , influencing hydrogen-bonding and π-stacking interactions with biological targets. Computational docking (e.g., AutoDock Vina ) can model tautomer binding affinities. For example, the 1H-tautomer may favor interactions with kinase ATP pockets, while the 2H-form could enhance solubility. Validate predictions via <sup>15</sup>N NMR and X-ray crystallography .

Advanced: How can structural analogs of this compound be designed for enhanced thermal stability?

Answer:
Introduce electron-withdrawing groups (e.g., nitro, azido) at the triazole C4 position to stabilize the ring against thermal decomposition. For example, replacing the formamide group with a nitramino (-NHNO2) moiety increases thermal stability (Tdec > 200°C) but requires careful handling due to heightened sensitivity . DSC and TGA under nitrogen/air atmospheres are critical for evaluating stability.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Neutralize spills with 5% acetic acid followed by water .

Advanced: How can contradictions in NMR and X-ray data for this compound derivatives be resolved?

Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism, solvent exchange). Strategies:

  • Perform variable-temperature NMR to detect exchange broadening.
  • Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.
  • Use REDOR or CP-MAS NMR for solid-state validation of hydrogen positions .

Advanced: What role does this compound play in supramolecular chemistry applications?

Answer:
The amino and formamide groups act as hydrogen-bond donors/acceptors , enabling self-assembly into coordination polymers or MOFs. For example, coordination with Ag(I) ions forms 2D networks with luminescent properties. Characterize via single-crystal XRD and emission spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.